

Application Notes and Protocols: A Mouse Model for 7-Dehydrodesmosterol Accumulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Dehydrodesmosterol

Cat. No.: B141393

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmosterolosis is a rare and severe autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the 24-dehydrocholesterol reductase (DHCR24) gene. This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of desmosterol to cholesterol. Deficient DHCR24 activity leads to the accumulation of **7-dehydrodesmosterol** and other sterol precursors, resulting in a complex and often lethal phenotype characterized by multiple congenital anomalies. To facilitate the study of desmosterolosis pathophysiology and the development of potential therapeutic interventions, a robust and reproducible animal model is essential.

This document provides detailed application notes and protocols for the development and characterization of a mouse model for **7-dehydrodesmosterol** accumulation through the targeted disruption of the Dhcr24 gene. Both global and conditional knockout strategies are discussed, with a focus on a liver-specific knockout model that bypasses the neonatal lethality observed in global Dhcr24 knockout mice, providing a viable model for studying the postnatal consequences of **7-dehydrodesmosterol** accumulation.^{[1][2][3][4][5][6][7][8]}

Data Presentation

Table 1: Phenotypic and Biochemical Characterization of Liver-Specific Dhcr24 Knockout (LKO) Mice

Parameter	Control (Dhcr24 flx/flx)	LKO (Dhcr24 flx/flx, Alb-Cre)	Sex	Reference
Body Weight (g) at 10 wks	29.5 ± 2.1	28.9 ± 1.8	Male	[9]
22.1 ± 1.5	21.7 ± 1.9	Female	[9]	
Liver Weight (g) at 10-12 wks	1.45 ± 0.15	1.41 ± 0.12	Male	[9]
1.12 ± 0.10	1.09 ± 0.11	Female	[9]	
Plasma Cholesterol (mg/dL)	85 ± 15	82 ± 18	Male	[2]
75 ± 12	73 ± 14	Female	[2]	
Plasma Desmosterol (mg/dL)	Undetectable	25 ± 5	Male	[2]
Undetectable	28 ± 6	Female	[2]	
Liver Cholesterol (µg/mg protein)	25.1 ± 3.2	21.3 ± 2.8	Male	[2]
24.8 ± 2.9	19.8 ± 2.5*	Female	[2]	
Liver Desmosterol (µg/mg protein)	Undetectable	15.2 ± 3.1	Male	[2]
Undetectable	18.5 ± 3.9	Female	[2]	

*Statistically significant difference ($p < 0.05$) compared to control. Data are presented as mean ± standard deviation.

Table 2: Sterol Levels in Tissues of Postnatal Global Dhcr24 Knockout Mice (Tamoxifen-induced)

Tissue	Sterol	Vehicle-Treated (Control)	Tamoxifen-Treated (KO)	Reference
Liver	Cholesterol (µg/mg protein)	22.5 ± 2.5	21.8 ± 3.1	[4]
	Desmosterol (µg/mg protein)	12.1 ± 2.9	[4]	
Brain	Cholesterol (µg/mg protein)	18.2 ± 1.9	17.9 ± 2.2	[4]
	Desmosterol (µg/mg protein)	8.9 ± 1.7	[4]	
Heart	Cholesterol (µg/mg protein)	15.1 ± 1.5	14.8 ± 1.8	[4]
	Desmosterol (µg/mg protein)	6.2 ± 1.1	[4]	

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Generation of a Conditional Dhcr24 Knockout Mouse Model

This protocol describes the generation of a Dhcr24 conditional knockout mouse using the Cre-loxP system. This allows for tissue-specific and/or temporally controlled deletion of the Dhcr24 gene, which is crucial for bypassing the embryonic lethality of the global knockout.[1][2][5]

1.1. Designing the Targeting Vector: A targeting vector is designed to flank a critical exon of the Dhcr24 gene with loxP sites ("floxing"). Exon 3 is a suitable target for creating a null allele upon Cre-mediated recombination.[2][5] The vector should also contain a selectable marker, such as

a neomycin resistance cassette, flanked by Flp recombination target (FRT) sites for later removal.

1.2. Generation of Chimeric Mice: The targeting vector is electroporated into embryonic stem (ES) cells (e.g., from a 129S5/SvEvBrd mouse strain).^[10] ES cells that have undergone successful homologous recombination are selected using the appropriate antibiotic. Correctly targeted ES cell clones are identified by PCR and Southern blot analysis and are then injected into blastocysts (e.g., from a C57BL/6 mouse strain). The injected blastocysts are subsequently transferred to pseudopregnant female mice. The resulting chimeric offspring are identified by their coat color.

1.3. Germline Transmission and Generation of Floxed Mice: Chimeric males are bred with wild-type females (e.g., C57BL/6) to achieve germline transmission of the floxed allele. Offspring carrying the floxed allele (Dhcr24 flx/+) are identified by PCR genotyping. These mice are then intercrossed to generate homozygous floxed mice (Dhcr24 flx/flx). To remove the selection cassette, Dhcr24 flx/+ mice can be crossed with a Flp-deleter mouse strain.

1.4. Generation of Tissue-Specific Knockout Mice: To generate liver-specific Dhcr24 knockout (LKO) mice, Dhcr24 flx/flx mice are crossed with mice expressing Cre recombinase under the control of the albumin promoter (Alb-Cre).^{[2][5]} The resulting Dhcr24 flx/flx, Alb-Cre mice will have a specific deletion of Dhcr24 in hepatocytes.

1.5. Genotyping PCR: Genomic DNA is isolated from tail snips. The following primers can be used to distinguish between the wild-type, floxed, and knockout alleles:^[5]

- Dhcr24-flp-for: 5'-caaagcatatcgaaagagcagcac-3'
- Dhcr24-3'arm: 5'-tcaagctcaggcaacacaggcagg-3'

Expected product sizes:

- Wild-type allele: 442 bp
- Floxed allele: 652 bp
- Cre-recombined (knockout) allele: Smaller product than the floxed allele (size depends on the specific location of the primers relative to the deleted exon).

Protocol 2: Western Blot Analysis of DHCR24 Protein

This protocol is for the detection and quantification of DHCR24 protein in mouse liver tissue lysates.

2.1. Protein Extraction:

- Homogenize ~50 mg of frozen liver tissue in RIPA buffer (sc-24948) containing protease inhibitors.[\[11\]](#)
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

2.2. SDS-PAGE and Electrotransfer:

- Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
- Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

2.3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against DHCR24 overnight at 4°C. A suitable antibody is anti-DHCR24 (C59D8) from Cell Signaling Technology, used at a 1:1000 dilution.[\[12\]](#) Alternatively, DHCR24 (D-10) from Santa Cruz Biotechnology can be used at a starting dilution of 1:100.[\[13\]](#)
- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.[14]
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[15]
- For a loading control, re-probe the membrane with an antibody against a housekeeping protein such as β -actin or GAPDH.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of genes involved in cholesterol biosynthesis in mouse liver.

3.1. RNA Extraction and cDNA Synthesis:

- Homogenize ~30 mg of frozen liver tissue in TRIzol reagent and extract total RNA according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
- Reverse transcribe 1 μ g of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

3.2. qPCR Reaction:

- Prepare a qPCR reaction mix containing SYBR Green Master Mix, 10 ng of cDNA, and 300 nM of forward and reverse primers in a final volume of 20 μ L.
- Use the following primer sequences for key genes in the cholesterol biosynthesis pathway:
[16][17][18][19]

Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')
Hmgcr	GCT GAC TGT CCT GTT GGT ATT A	CCT GCA TGG CTC TGT CTT AAG
Hmgcs1	TGG GAG TGG TGT GAG AAT GG	GCA GCA AAT GCA GAG TCT CA
Mvk	GAG GAG AAG AGC AAG CGA GA	GCT GGG ATG GAC AAG TCT TC
Srebf2	GCA GCA ACA GTC CAG TCC A	GCA TCT TCT TCC TCC TCC ATC
Ldlr	TGA TGG GAC TGA GCA ATG AC	GCT GGT CAG GAG GTT CAT AG
Dhcr24	TCT GGC TTT GCT GAG TTC TAC G	GCA GCA GCA GAG ACA TCT G
Actb (β-actin)	GGC TGT ATT CCC CTC CAT CG	CCA GTT GGT AAC AAT GCC AAT GT
Gapdh	TGT GTC CGT CGT GGA TCT GA	CCT GCT TCA CCA CCT TCT TGA T

3.3. Thermal Cycling and Data Analysis:

- Perform the qPCR using a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[\[20\]](#)
- Generate a dissociation curve to confirm the specificity of the amplification.
- Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene such as Actb or Gapdh.[\[20\]](#)

Protocol 4: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantification of cholesterol and desmosterol in mouse plasma and liver.

4.1. Sample Preparation:

- Plasma: To 50 μ L of plasma, add an internal standard (e.g., epicoprostanol) and 1 mL of ethanolic potassium hydroxide. Saponify at 70°C for 1 hour.
- Liver: Homogenize ~20 mg of liver tissue in ethanol. Add an internal standard and saponify as described for plasma.
- Extract the non-saponifiable lipids (sterols) three times with hexane.
- Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
- Derivatize the sterols by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, and heat at 60°C for 30 minutes.

4.2. GC-MS Analysis:

- Inject 1 μ L of the derivatized sample into a GC-MS system.
- Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- The oven temperature program can be set as follows: initial temperature of 180°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 15 min.[\[15\]](#)
- The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of cholesterol and desmosterol.[\[15\]](#)
- Quantify the sterols by comparing the peak areas to that of the internal standard and using a standard curve generated with pure cholesterol and desmosterol.

Protocol 5: Histological Analysis of Liver Lipids (Oil Red O Staining)

This protocol is for the visualization of neutral lipid accumulation in the liver.

5.1. Tissue Preparation:

- Embed fresh liver tissue in optimal cutting temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.
- Cut 8-10 μm thick cryosections and mount them on slides.

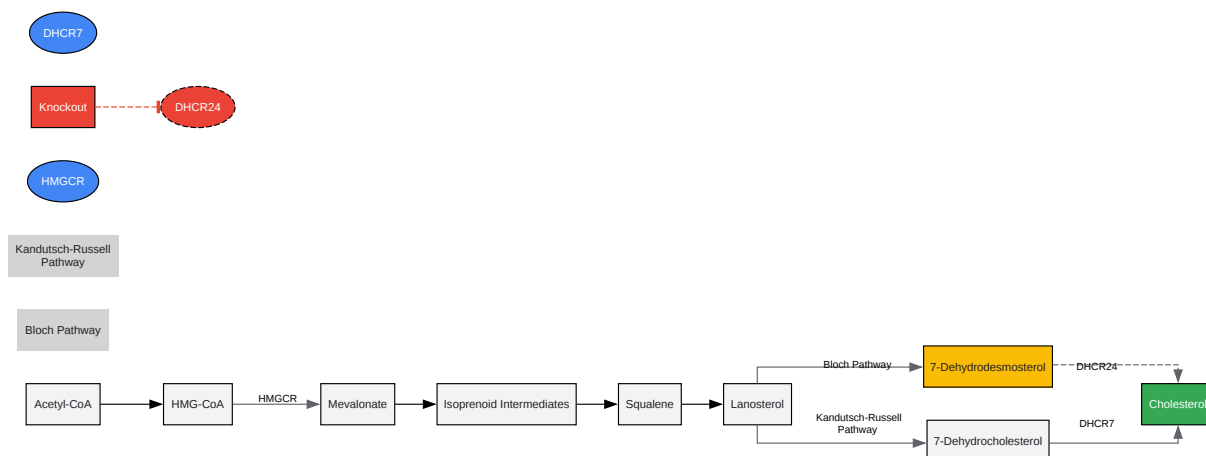
5.2. Staining Procedure:

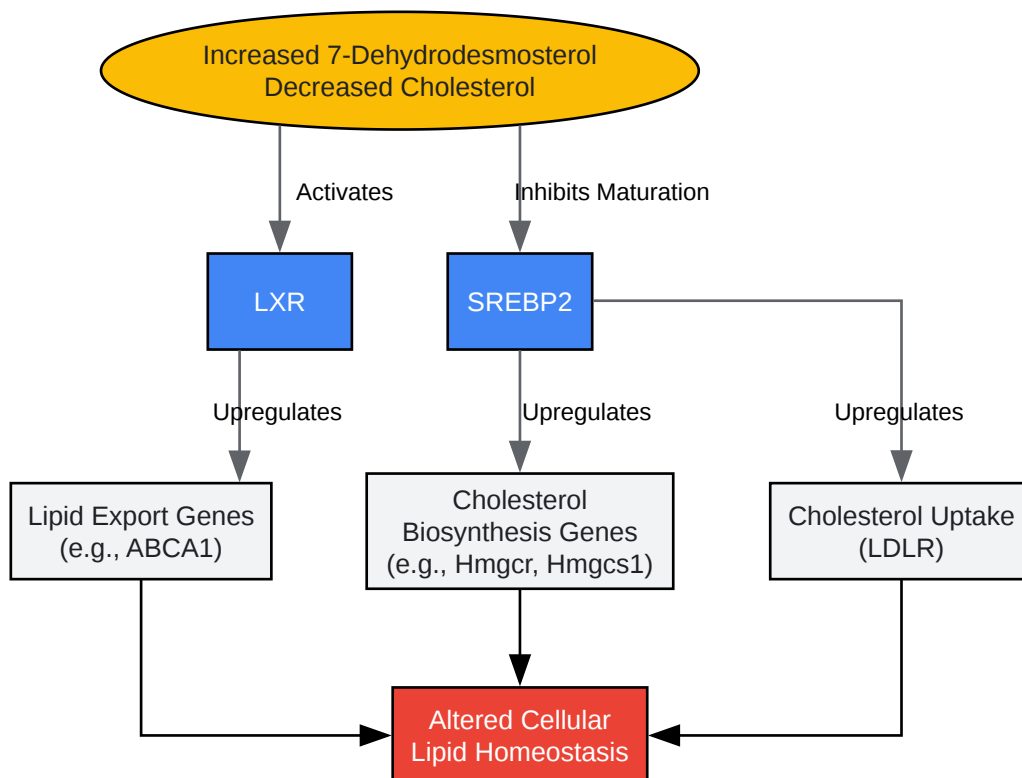
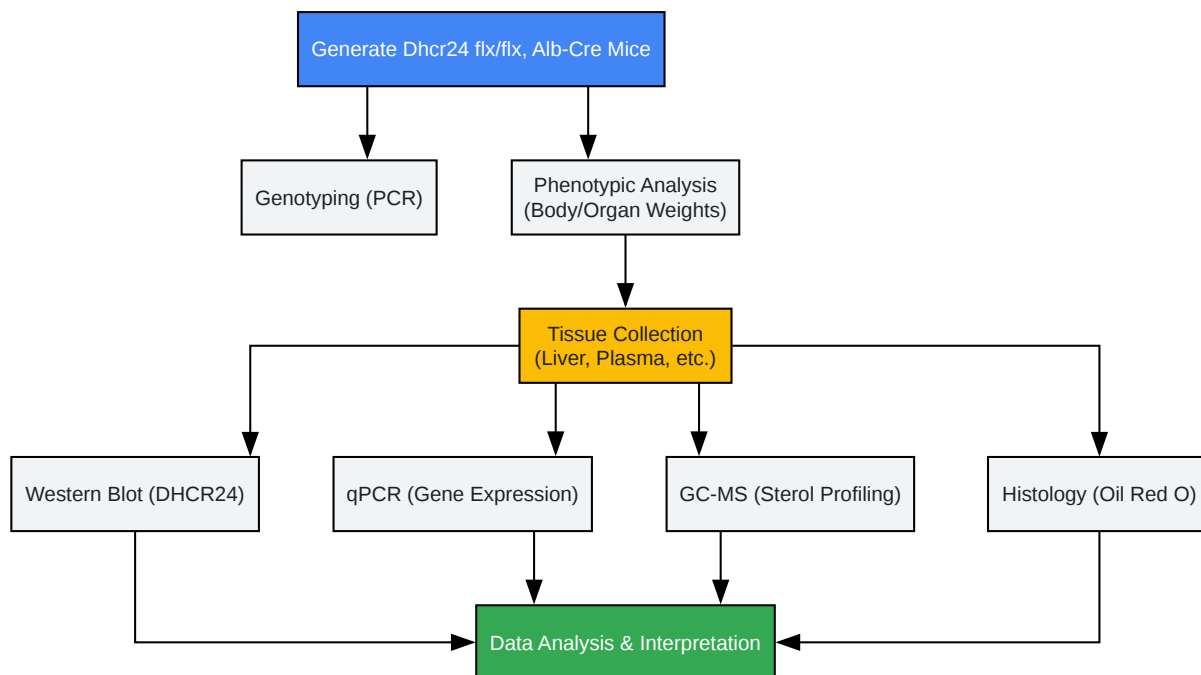
- Air dry the sections for 30 minutes at room temperature.
- Fix in 10% neutral buffered formalin for 10 minutes.[\[21\]](#)
- Rinse briefly in running tap water.
- Incubate in 60% isopropanol for 5 minutes.[\[22\]](#)
- Stain with a freshly prepared and filtered Oil Red O working solution for 15 minutes.[\[21\]](#)[\[22\]](#)
- Differentiate in 60% isopropanol for a few seconds.[\[21\]](#)
- Rinse in distilled water.
- Counterstain with Mayer's hematoxylin for 30-60 seconds.[\[23\]](#)
- Rinse in tap water.
- Mount with an aqueous mounting medium.

5.3. Imaging: Examine the slides under a light microscope. Lipid droplets will be stained red, and nuclei will be stained blue.[\[23\]](#)

Visualization of Pathways and Workflows

Cholesterol Biosynthesis and the Impact of Dhcr24 Knockout





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- To cite this document: BenchChem. [Application Notes and Protocols: A Mouse Model for 7-Dehydrodesmosterol Accumulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141393#developing-a-mouse-model-for-7-dehydrodesmosterol-accumulation]

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